Gelsemiol

Vue d'ensemble

Description

Gelsemiol is a naturally occurring organic compound primarily found in the plant Gelsemium elegans. It is known for its neurotrophic factor-potentiating activity, which enhances nerve growth factor-induced axonal elongation in PC12D cells . This compound is a member of the iridoid class of terpenoids and has a molecular formula of C10H16O4 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Gelsemiol involves a radical cascade process. One notable method includes the treatment of a precursor compound with tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN), which generates a radical intermediate that undergoes cyclization to form this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis typically involves standard organic synthesis techniques, including radical reactions and cyclization processes.

Analyse Des Réactions Chimiques

Types of Reactions: Gelsemiol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction under free radical conditions is a key step in its synthesis.

Cycloaddition: The Diels-Alder reaction is used in its synthesis, where a cyclopentenone undergoes addition to form the this compound structure.

Common Reagents and Conditions:

Tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN): Used in the radical cascade process.

Copper catalysis: Employed in the Diels-Alder reaction.

Major Products Formed: The major product formed from these reactions is this compound itself, along with various oxidized and reduced derivatives depending on the specific reaction conditions.

Applications De Recherche Scientifique

Pharmacological Properties

Gelsemiol is primarily known for its anxiolytic , analgesic , and anti-inflammatory properties. Research indicates that this compound and its parent compound, gelsemine, influence various biological pathways that contribute to these effects.

Anxiolytic Effects

- Mechanism : this compound has been shown to modulate glycine receptors, which play a crucial role in the central nervous system's inhibitory signaling. In animal models, administration of this compound resulted in increased time spent in light compartments during light-dark tests, indicating reduced anxiety levels comparable to standard anxiolytics like buspirone without sedative effects .

- Case Studies : A study indicated that homeopathic doses of Gelsemium sempervirens improved emotional responses in mice, suggesting potential applications in treating anxiety disorders .

Analgesic Effects

- Mechanism : The analgesic properties of this compound are attributed to its ability to inhibit pain pathways and enhance the efficacy of other analgesics like aspirin. In murine models of neuropathic pain, this compound administration significantly reduced allodynia (pain from stimuli that do not normally provoke pain) and hyperalgesia (increased sensitivity to pain) associated with chemotherapy .

- Research Findings : Studies have demonstrated that this compound can enhance the analgesic effects of conventional pain relievers and may be beneficial in chronic pain management .

Neuroprotective Effects

- Mechanism : Research suggests that this compound may protect against neurodegenerative processes by inhibiting acetylcholinesterase and beta-secretase activities, which are involved in cognitive decline .

- Experimental Evidence : In models of dementia, this compound demonstrated improvements in cognitive functions and neuroprotection against stress-induced cellular changes .

Case Study 1: Treatment of Unilateral Eyelid Ptosis

A significant case reported a 60-year-old male with acute unilateral eyelid ptosis treated with homeopathic Gelsemium sempervirens. After three weeks of treatment, the patient showed a 60% improvement in symptoms, ultimately achieving complete resolution . This case highlights the potential for this compound in treating specific neurological conditions.

Case Study 2: Anxiety Management

In another study involving anxiety models in mice, different dilutions of Gelsemium sempervirens were tested. The results indicated that even low homeopathic dilutions could positively affect anxiety levels without the sedative side effects commonly associated with traditional anxiolytics .

Comparative Data Table

Mécanisme D'action

Gelsemiol exerts its effects by potentiating the action of nerve growth factor (NGF). It enhances NGF-induced axonal elongation in PC12D cells by increasing the proportion of axon-bearing cells and extending axon length . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with NGF receptors and downstream signaling pathways .

Comparaison Avec Des Composés Similaires

- Borreriagenin (CAS#249916-07-2)

- Asperuloside (CAS#14259-45-1)

- Paederoside (CAS#20547-45-9)

- 10-O-Coumaroyl-10-O-deacetylasperuloside (CAS#903519-82-4)

Comparison: Gelsemiol is unique among these compounds due to its specific neurotrophic activity and its role in enhancing NGF-induced axonal elongation. While other iridoids like Asperuloside and Paederoside also exhibit biological activities, this compound’s specific potentiation of NGF sets it apart .

Activité Biologique

Gelsemiol, a significant alkaloid derived from the plant Gelsemium elegans, has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a monoterpene indole alkaloid. Its chemical formula is , and it possesses a complex structure that contributes to its biological activity. The compound exhibits a variety of pharmacological effects, including anti-inflammatory, analgesic, anxiolytic, and antitumor properties.

1. Anti-inflammatory Effects

This compound has been shown to inhibit the production of pro-inflammatory cytokines and mediators. A study demonstrated that this compound significantly reduced the expression of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2) in antigen-stimulated RBL-2H3 cells, indicating its potential as an anti-inflammatory agent .

2. Analgesic Properties

3. Antitumor Activity

This compound has shown promise in cancer research. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines, demonstrating its potential as an antitumor agent. The mechanisms involved include the activation of caspases and the modulation of apoptotic pathways .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and excretion (ADME). Studies indicate that this compound is rapidly absorbed and widely distributed in tissues. Notably, it can cross the blood-brain barrier, which is crucial for its central nervous system effects .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Distribution | Wide |

| Metabolism | Hepatic (CYP3A4/5) |

| Excretion | Renal |

Case Study 1: this compound in Pain Management

A clinical case study explored the efficacy of this compound in patients with chronic pain conditions. Patients treated with this compound reported significant reductions in pain scores compared to baseline measurements. The study emphasized the need for further research to establish optimal dosing regimens and long-term effects .

Case Study 2: this compound's Role in Cancer Therapy

Propriétés

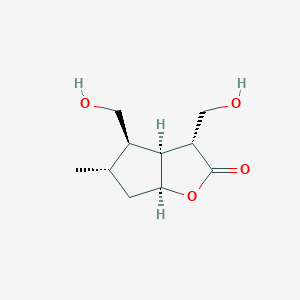

IUPAC Name |

(3R,3aS,4R,5S,6aS)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-5-2-8-9(6(5)3-11)7(4-12)10(13)14-8/h5-9,11-12H,2-4H2,1H3/t5-,6+,7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYPTQQTJGQJNF-BGKGJTHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C1CO)C(C(=O)O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]([C@@H]1CO)[C@@H](C(=O)O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity of Gelsemiol?

A1: this compound is a neuritogenic compound, meaning it promotes the growth of neurites, which are projections from the neuron cell body that include axons and dendrites. [, ] While this compound itself may not directly induce neurite outgrowth, it significantly enhances the effects of Nerve Growth Factor (NGF), a protein crucial for neuron survival and differentiation. [, ] This potentiating effect of this compound on NGF-induced neurite outgrowth has been observed in PC12D cells, a cell line commonly used in neuroscience research. [, ]

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A2: While this compound's exact mechanism of action remains partially understood, research suggests that specific structural features are essential for its neuritogenic activity. Studies exploring structurally simplified analogs of Farinosone C, another neuritogenic natural product, revealed crucial structural motifs for inducing neurite outgrowth. [] These findings, along with the identification of other active iridoid compounds like 9-hydroxysemperoside aglucone (9-OHSA), suggest that modifications to the iridoid core structure can significantly impact neuritogenic activity. [, ] Further research is needed to fully elucidate the SAR of this compound and guide the development of more potent and selective analogs.

Q3: What are the potential applications of this compound in biomedical research?

A3: this compound's ability to enhance NGF-induced neurite outgrowth makes it a promising candidate for research related to neurodegenerative diseases and spinal cord injuries. [] The compound's potential to promote neuronal survival and differentiation could contribute to the development of therapies aimed at:

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C15H22O5, and its molecular weight is 282.33 g/mol. []

Q5: Where has this compound been found in nature?

A5: this compound has been isolated from various plant sources, including:

- Verbena littoralis: A plant native to South America traditionally used in Paraguayan folk medicine. [, , ]

- Gelsemium elegans: A highly poisonous plant native to Southeast Asia, known for its medicinal properties in traditional Chinese medicine. []

Q6: What analytical methods have been used to characterize and study this compound?

A6: Researchers have employed various spectroscopic techniques to elucidate the structure of this compound and its derivatives. These include: * Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the compound's structure and stereochemistry. [, ]* Mass Spectrometry (MS): Employed to determine the molecular weight and fragmentation pattern of the compound. []* Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule. * Chromatographic techniques like silica gel chromatography are commonly employed for the isolation and purification of this compound from plant extracts. []

Q7: What are the potential risks associated with this compound?

A7: While this compound shows promise in biomedical research, it's crucial to acknowledge that it originates from plants with a history of toxicity, particularly Gelsemium elegans. [] Therefore, thorough toxicological studies are essential to determine:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.